molecular formula C14H13N3O2S B2747607 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946287-03-2

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2747607
CAS No.: 946287-03-2
M. Wt: 287.34
InChI Key: MWVHXYAGXFCUKI-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS 946287-03-2) is a synthetic small molecule with a molecular formula of C14H13N3O2S and a molecular weight of 287.34 . This compound features a hybrid structure combining a 5,7-dimethylbenzo[d]thiazole moiety and a 3-methylisoxazole ring, linked by a carboxamide group. This class of heterocyclic hybrids is of significant interest in medicinal chemistry for early-stage drug discovery, particularly in oncology. Thiazole and isoxazole derivatives are recognized as privileged scaffolds in anticancer research due to their ability to interact with various biological targets . Specifically, molecules incorporating the benzothiazole core have demonstrated potent cytotoxic effects against a range of human cancer cell lines in scientific studies . Similarly, isoxazole-carboxamide derivatives have shown promising broad-spectrum antiproliferative activities in vitro, indicating their value as a core structure for developing novel anticancer agents . Researchers can utilize this compound as a key chemical intermediate or a building block for the design and synthesis of new therapeutic candidates. It is also suitable as a standard for analytical and bio-screening purposes in high-throughput assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-7-4-8(2)12-10(5-7)15-14(20-12)16-13(18)11-6-9(3)17-19-11/h4-6H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVHXYAGXFCUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of Isoxazole Ring: The isoxazole ring is formed by the reaction of hydroxylamine with a β-keto ester or β-diketone under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and isoxazole rings through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted benzothiazoles.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Carboxamide Analogs

Compounds such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () share the thiazole-carboxamide backbone but differ in substituents. Key distinctions include:

  • Substituent Position : The pyridinyl group at the 2-position of the thiazole ring in versus the benzo[d]thiazole system in the target compound.
  • Biological Activity : While the target compound exhibits antimicrobial properties, analogs like 3a–s () focus on kinase inhibition, suggesting divergent structure-activity relationships (SAR) .

Thiazolyl Acrylamide Derivatives (CDK7 Inhibitors)

European Patent Bulletin () describes N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives as CDK7 inhibitors for cancer therapy. Comparisons include:

  • Core Motif : Both compounds utilize thiazole rings but differ in linker groups (acrylamide vs. isoxazole-carboxamide).
  • Target Specificity : The acrylamide derivatives target CDK7, whereas the benzo[d]thiazol-2-yl carboxamide derivatives prioritize antimicrobial activity .

Thiazolylmethylcarbamate Analogs

Pharmacopeial Forum () lists thiazol-5-ylmethyl carbamates with complex peptide-like backbones. Contrasts include:

  • Functional Groups : Carbamates in versus carboxamides in the target compound. Carbamates generally exhibit lower hydrolytic stability but improved blood-brain barrier penetration.
  • Applications : The carbamates are linked to antiviral or protease inhibition, whereas the target compound’s derivatives focus on bacterial targets .

Benzothiazole-Thiazolidinone Hybrids

synthesizes 1-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(4-oxo-2-substituted phenyl thiazolidin-3-yl) urea derivatives. Key parallels:

  • Structural Overlap: Both incorporate the 5,7-dimethylbenzo[d]thiazol-2-yl group but diverge in the secondary moiety (thiazolidinone vs. isoxazole-carboxamide).

Comparative Data Table

Compound Core Structure Key Substituents Biological Target Activity Notes
Target Compound Benzo[d]thiazole + isoxazole 5,7-dimethyl, carboxamide Microbial enzymes Antimicrobial (e.g., 7a–h)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () Thiazole + pyridine 4-methyl, ethyl ester Kinases Inhibitory (p<0.05–0.001)
CDK7 Inhibitors () Thiazole + acrylamide Phenylpyridin-2-yl, propionamide CDK7 Anticancer
Thiazolylmethylcarbamates () Thiazole + carbamate Peptide-like backbones Proteases/viruses Antiviral
Benzothiazole-thiazolidinones () Benzo[d]thiazole + thiazolidinone 4-oxo-2-substituted phenyl Bacterial cell walls Broad-spectrum antimicrobial

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS No. 946287-03-2) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a modulator of various cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a dual-ring system comprising a benzothiazole and an isoxazole moiety, which are known to enhance its interaction with biological targets. The IUPAC name is N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylisoxazole-5-carboxamide. Its molecular formula is C14H13N3O2SC_{14}H_{13}N_{3}O_{2}S with a molecular weight of 287.34 g/mol.

This compound has been studied for its inhibitory effects on CSF-1R (Colony Stimulating Factor 1 Receptor), which plays a critical role in neuroinflammation associated with neurodegenerative diseases such as Alzheimer's disease. The compound exhibits selective inhibition of CSF-1R, which is crucial for regulating microglial activation and subsequent neuroinflammatory responses.

Inhibition Studies

Recent studies have shown that related compounds exhibit IC50 values in the nanomolar range for CSF-1R inhibition:

  • Compound 7d : IC50 = 33 nM
  • Compound 7e : IC50 = 31 nM
  • Compound 9a : IC50 = 64 nM

These findings suggest that this compound may possess similar or enhanced inhibitory capabilities due to its structural characteristics.

Biological Activity and Therapeutic Potential

The compound's ability to penetrate the blood-brain barrier positions it as a candidate for treating central nervous system disorders. Its minimal cytotoxicity at higher concentrations indicates a favorable safety profile for potential therapeutic applications.

Case Studies

  • Neurodegenerative Disease Models : In vitro studies have demonstrated that compounds with similar structures can significantly reduce neuroinflammation in cell models mimicking Alzheimer's disease. The modulation of microglial activity through CSF-1R inhibition is a promising therapeutic approach.
  • Pharmacokinetic Profiling : Investigations into the pharmacokinetic properties reveal that these compounds maintain structural integrity and plasma concentration over time, supporting their development as therapeutic agents.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesIC50 (nM)Biological Activity
N-(benzo[d]thiazol-2-yl)benzamideLacks isoxazole ringNot specifiedModerate anti-inflammatory
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamideContains morpholino groupNot specifiedVaries; less focused on CSF-1R
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamideSimilar structure but different substitutionNot specifiedPotential anti-cancer

Q & A

Q. What are the established synthetic routes for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide?

The compound is synthesized via multi-step organic reactions. A common method involves:

  • Reacting 5-bromo-2-hydroxybenzaldehyde with 2-amino thiophenol in methanol to form a benzothiazole intermediate.
  • Subsequent treatment with trifluoroacetic acid (TFA) and hexamethylenetetramine (HMTA) under reflux for cyclization.
  • Final coupling with 3-methylisoxazole-5-carboxylic acid derivatives using carbodiimide-based coupling agents. Yield optimization requires precise control of temperature (70–90°C), solvent polarity (DMF or ethanol), and reaction times (6–12 hours). Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography for bond geometry (e.g., C-N: ~1.33 Å, C-C: ~1.54 Å) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry (HRMS) for molecular weight validation (theoretical: 367.42 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., COX inhibition vs. antimicrobial effects) may arise from:

  • Assay variability : Use standardized protocols (e.g., microdilution for antimicrobial testing ).
  • Structural analogs : Compare activity of derivatives (e.g., morpholinopropyl or furan-methyl substitutions) to isolate functional group contributions .
  • Cellular models : Validate findings across primary cells vs. immortalized lines to account for metabolic differences .

Q. What methodologies are recommended for optimizing synthetic yields?

Strategies include:

  • Ultrasound-assisted synthesis : Reduces reaction time by 40% and improves yield (e.g., from 65% to 82%) via enhanced mixing and energy transfer .
  • Solvent optimization : Polar aprotic solvents (DMF) enhance intermediate stability during coupling steps .
  • Catalyst screening : Pd/C or CuI catalysts for Suzuki-Miyaura coupling in derivative synthesis .

Q. How can structure-activity relationships (SAR) be elucidated for this compound?

SAR studies involve:

  • Systematic substituent modifications : Replace methyl groups on the benzothiazole ring with halogens or methoxy groups to assess electronic effects on bioactivity.
  • QSAR modeling : Use computational tools (e.g., DFT) to correlate logP values with antimicrobial IC₅₀ data .
  • Enzyme inhibition assays : Test derivatives against COX-2 or kinase targets to map pharmacophore requirements .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for air-sensitive intermediates) .

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